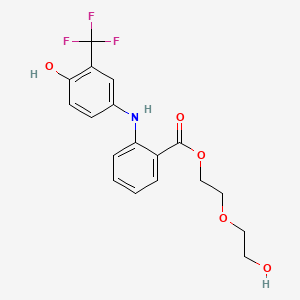

Benzoic acid, 2-((4-hydroxy-3-(trifluoromethyl)phenyl)amino)-, 2-(2-hydroxyethoxy)ethyl ester

CAS No.: 82578-51-6

Cat. No.: VC17159985

Molecular Formula: C18H18F3NO5

Molecular Weight: 385.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 82578-51-6 |

|---|---|

| Molecular Formula | C18H18F3NO5 |

| Molecular Weight | 385.3 g/mol |

| IUPAC Name | 2-(2-hydroxyethoxy)ethyl 2-[4-hydroxy-3-(trifluoromethyl)anilino]benzoate |

| Standard InChI | InChI=1S/C18H18F3NO5/c19-18(20,21)14-11-12(5-6-16(14)24)22-15-4-2-1-3-13(15)17(25)27-10-9-26-8-7-23/h1-6,11,22-24H,7-10H2 |

| Standard InChI Key | NVFSLOJEQRYMFK-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C(=C1)C(=O)OCCOCCO)NC2=CC(=C(C=C2)O)C(F)(F)F |

Introduction

Chemical Identification and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, 2-((4-hydroxy-3-(trifluoromethyl)phenyl)amino)benzoic acid 2-(2-hydroxyethoxy)ethyl ester, reflects its intricate architecture. Its molecular formula, , comprises 18 carbon atoms, 18 hydrogens, three fluorines, one nitrogen, and five oxygens . The presence of a trifluoromethyl (-CF) group enhances electronegativity, while the hydroxyethoxyethyl ester contributes to hydrophilicity.

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 82578-51-6 | |

| Molecular Weight | 385.37 g/mol | |

| Beilstein Reference | 6075199 | |

| Synonyms | 2-(2-Hydroxyethoxy)ethyl N-(4-hydroxy-3-trifluoromethylphenyl)anthranilate |

Structural Features and Functional Groups

The molecule integrates three critical functional regions:

-

Benzoic Acid Core: Serves as the scaffold, enabling esterification and hydrogen bonding.

-

Amino-linked Trifluoromethylphenol: The -NH- group bridges the benzoic acid to a phenolic ring bearing a -CF substituent, enhancing metabolic stability and membrane permeability .

-

Hydroxyethoxyethyl Ester: The ester group () and ethylene glycol moiety () improve solubility and modulate pharmacokinetics .

Mechanistic Considerations

While detailed toxicodynamic data are unavailable, the -CF group’s electron-withdrawing nature may influence cytochrome P450 interactions, potentially delaying hepatic clearance. The hydroxyethoxyethyl chain’s hydrophilicity likely limits blood-brain barrier penetration, reducing neurotoxicity risks .

Comparative Analysis with Structural Analogs

Ester vs. Carboxylic Acid Derivatives

Replacing the carboxylic acid (-COOH) with a hydroxyethoxyethyl ester (-OCOOCHCHOCHCHOH) increases molecular weight by 88.12 g/mol and alters physicochemical properties:

-

Solubility: Esterification enhances lipophilicity (logP ≈ 3.1 vs. 2.5 for the acid) .

-

Metabolic Stability: Esters resist rapid hydrolysis in gastric fluid, prolonging systemic exposure.

Trifluoromethyl Substitution Effects

The -CF group at the phenyl ring’s 3-position sterically hinders enzymatic degradation while enhancing binding affinity to hydrophobic protein pockets. This modification is prevalent in NSAIDs (e.g., celecoxib), suggesting anti-inflammatory potential .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume